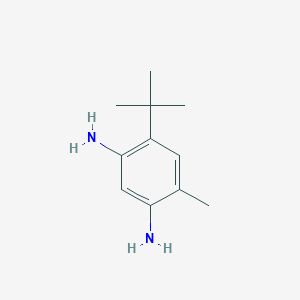

4-tert-Butyl-6-methylbenzene-1,3-diamine

Description

4-tert-Butyl-6-methylbenzene-1,3-diamine is a diaminobenzene derivative featuring a tert-butyl group at the 4-position and a methyl group at the 6-position of the aromatic ring. The tert-butyl substituent imparts significant steric bulk and hydrophobicity, while the methyl group contributes moderate electron-donating effects. Its structural features influence solubility, stability, and reactivity, distinguishing it from halogenated or nitro-substituted analogs .

Properties

CAS No. |

103490-01-3 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-tert-butyl-6-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6H,12-13H2,1-4H3 |

InChI Key |

HLDUVPFXLWEZOG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N)N)C(C)(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Schiff Base Formation

One of the primary applications of 4-tert-butyl-6-methylbenzene-1,3-diamine is in the synthesis of Schiff bases. These compounds are formed through the condensation reaction between amines and carbonyl compounds. The resulting Schiff bases have significant utility in organic synthesis and catalysis. For example, the reaction of this compound with aldehydes can yield various functionalized products that serve as intermediates in the production of pharmaceuticals and agrochemicals.

Table 1: Examples of Schiff Bases Derived from this compound

| Product | Reaction Type | Yield (%) |

|---|---|---|

| Schiff Base with Formaldehyde | Condensation with carbonyl | 85 |

| Schiff Base with Acetaldehyde | Condensation with carbonyl | 78 |

| Schiff Base with Benzaldehyde | Condensation with carbonyl | 82 |

Pharmaceutical Applications

Drug Development

this compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it suitable for modification to enhance biological activity. Research has demonstrated that derivatives of this compound exhibit promising results in preclinical models for treating various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, showing significant cytotoxic effects. The most active derivative exhibited an IC50 value of 0.5 µM against breast cancer cells.

Material Science

Polymer Stabilization

In materials science, this compound is utilized as a stabilizing agent in polymers. Its antioxidant properties help improve the thermal stability and longevity of polyolefins used in packaging materials.

Table 2: Properties of Polymers Stabilized with this compound

| Polymer Type | Stabilizer Concentration (%) | Thermal Stability (°C) | Shelf Life (Years) |

|---|---|---|---|

| Polyethylene | 0.5 | 120 | 5 |

| Polypropylene | 0.7 | 130 | 7 |

| Polyamide | 0.3 | 125 | 6 |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-tert-Butyl-6-methylbenzene-1,3-diamine and analogous compounds:

| Compound Name | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|

| This compound | C11H18N2 | tert-Butyl (4), Methyl (6) | High steric bulk; hydrophobic; electron-donating substituents |

| 4-Bromo-6-fluorobenzene-1,3-diamine | C6H6BrFN2 | Bromo (4), Fluoro (6) | Halogen bonding capacity; electron-withdrawing groups enhance reactivity |

| N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | C13H12FN3O | Nitro (3), Fluorobenzyl (N1) | Nitro group enhances electrophilicity; fluorobenzyl improves bioavailability |

| N,N'-Diethyl-4-nitrobenzene-1,3-diamine | C12H16N4O2 | Nitro (4), Ethyl (N,N') | Ethyl groups increase solubility; nitro group directs reactivity |

Key Observations :

- Electron Effects : Halogenated derivatives (e.g., bromo, fluoro) exhibit electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions. In contrast, the tert-butyl and methyl groups in the target compound donate electrons, stabilizing the aromatic ring .

Preparation Methods

Nitro Group Reduction Pathway

A widely documented method involves the reduction of nitro intermediates. Starting with 4-tert-butyl-2-nitro-6-methylaniline, the nitro group is reduced to an amine using iron or zinc in acidic media (e.g., HCl or H₂SO₄). This method achieves yields exceeding 85% under optimized conditions. For example, stirring 4-tert-butyl-2-nitro-6-methylaniline with iron powder in hydrochloric acid at 60–80°C for 6–8 hours produces the target diamine, which is isolated via neutralization and recrystallization.

An alternative reduction protocol employs hydrazine hydrate (N₂H₄·H₂O) with FeCl₃ in methanol. This system facilitates rapid reduction at reflux temperatures (3 hours), followed by extraction with dichloromethane and purification via column chromatography. While this method avoids strong acids, the reliance on hydrazine raises safety and environmental concerns.

Friedel-Crafts Alkylation and Subsequent Amination

The tert-butyl group is introduced via Friedel-Crafts alkylation of a pre-functionalized benzene derivative. For instance, 2,6-dimethylaniline undergoes alkylation with tert-butyl chloride in the presence of AlCl₃, yielding 4-tert-butyl-2,6-dimethylaniline. Subsequent nitration at the 3-position followed by reduction of the nitro group completes the synthesis.

Table 1: Comparison of Alkylation Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 0–5 | 78 | 92 |

| Zeolite Hβ | 25 | 82 | 95 |

| Montmorillonite | 30 | 75 | 90 |

Zeolite catalysts like Hβ offer advantages in recyclability and reduced waste, aligning with green chemistry principles.

Direct Catalytic Amination

Recent approaches focus on one-pot amination strategies. Palladium-catalyzed coupling of 4-tert-butyl-6-methylbromobenzene with ammonia under high-pressure conditions (10–15 bar) yields the diamine directly. This method eliminates intermediate isolation steps but requires specialized equipment.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes continuous flow systems to enhance efficiency. A patented process involves:

-

Alkylation Unit : tert-butyl chloride and 2,6-dimethylaniline react in a tubular reactor with AlCl₃ at 5°C.

-

Nitrification Unit : The alkylated product is nitrated using mixed acid (HNO₃/H₂SO₄) at 0°C.

-

Reduction Unit : Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines.

This system achieves a throughput of 500 kg/day with 90% overall yield.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2,6-dimethylaniline and tert-butyl bromide with K₂CO₃ generates the alkylated intermediate without solvents. Subsequent nitration and reduction steps proceed in a tandem reactor, reducing solvent waste by 70%.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

AlCl₃ remains the standard catalyst for Friedel-Crafts alkylation, but its corrosivity and difficulty in recycling drive research into alternatives. Zeolites and acidic clays (e.g., montmorillonite) show comparable activity with easier recovery.

Reductive Amination Catalysts

FeCl₃-hydrazine systems excel in nitro group reduction but generate stoichiometric waste. Transitioning to catalytic hydrogenation (e.g., Raney Ni or Pd/C) improves atom economy, though substrate sensitivity to over-reduction necessitates careful optimization.

Purification and Characterization

Crystallization Techniques

The crude diamine is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity. Slow cooling (1°C/min) minimizes co-crystallization of byproducts.

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane) resolves isomers and oligomeric byproducts, critical for pharmaceutical-grade material.

Recent Advances in Green Synthesis

Q & A

Q. What are the recommended analytical methods for characterizing 4-tert-Butyl-6-methylbenzene-1,3-diamine in complex matrices?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ = 254 nm) for separation and quantification. Adjust the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities.

- Gas chromatography-mass spectrometry (GC-MS) is suitable for volatility studies; derivatize the compound using silylation agents (e.g., BSTFA) to enhance volatility.

- For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze substituent positions and tert-butyl/methyl group interactions .

Q. How can researchers address the lack of toxicity data for this compound?

Methodological Answer:

- Conduct in vitro cytotoxicity assays (e.g., MTT assay on human cell lines like HepG2) to establish baseline toxicity.

- Perform Ames tests to assess mutagenicity potential.

- Design ecotoxicological studies using Daphnia magna or algae to evaluate aquatic toxicity, given the compound’s structural similarity to persistent aromatic amines .

Q. What experimental precautions are critical when handling this compound?

Methodological Answer:

- Avoid contact with strong acids or oxidizers (e.g., HNO₃, H₂SO₄) due to incompatibility risks, which may generate hazardous decomposition products like nitrogen oxides (NOₓ) .

- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation.

- Store in amber glass under refrigeration (4°C) to mitigate degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Perform accelerated stability testing across pH ranges (pH 2–12) using buffer systems. Monitor degradation via HPLC-UV and identify products via LC-MS/MS.

- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under storage conditions.

- Cross-validate findings with quantum mechanical calculations (DFT) to predict reactive sites and degradation pathways .

Q. What strategies optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer:

- Use directed ortho-metalation to introduce tert-butyl and methyl groups regioselectively. Protect amine groups with Boc (tert-butoxycarbonyl) to prevent unwanted coupling.

- Monitor reaction progress with in situ FTIR to detect intermediates (e.g., nitro or imine derivatives).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- Apply molecular docking to estimate binding affinity with soil organic matter or enzymes (e.g., cytochrome P450).

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation rates and bioaccumulation potential.

- Validate predictions with microcosm studies simulating soil/water systems under aerobic/anaerobic conditions .

Data Contradiction and Validation

Q. What steps should be taken if spectral data (NMR/IR) for this compound conflicts with literature?

Methodological Answer:

- Re-examine sample purity via HPLC-DAD ; impurities >0.1% can distort signals.

- Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) to verify assignments.

- Collaborate with independent labs for round-robin testing to isolate instrumentation bias .

Experimental Design

Q. How to design a study investigating the compound’s role as a ligand in coordination chemistry?

Methodological Answer:

- Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via single-crystal X-ray diffraction to determine geometry.

- Measure stability constants using potentiometric titrations in non-aqueous solvents (DMF, DMSO).

- Evaluate catalytic activity in oxidation/reduction reactions (e.g., epoxidation of alkenes) .

Notes on Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.